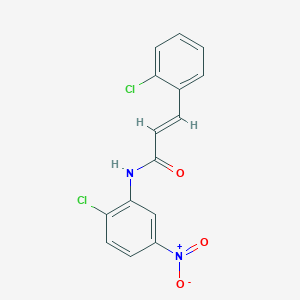
(4,5-dimethoxy-2-nitrobenzyl)(4-fluoro-2-methylphenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,5-dimethoxy-2-nitrobenzyl)(4-fluoro-2-methylphenyl)amine, also known as F18, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. F18 is a derivative of the phenethylamine family and is structurally similar to other psychoactive substances such as MDMA and mescaline. In
作用機序
(4,5-dimethoxy-2-nitrobenzyl)(4-fluoro-2-methylphenyl)amine binds to the 5-HT2A receptors in the brain, which leads to the activation of downstream signaling pathways. This activation results in changes in neuronal activity and neurotransmitter release, which can affect various physiological processes such as mood, perception, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4,5-dimethoxy-2-nitrobenzyl)(4-fluoro-2-methylphenyl)amine are primarily related to its interaction with the 5-HT2A receptors in the brain. (4,5-dimethoxy-2-nitrobenzyl)(4-fluoro-2-methylphenyl)amine has been shown to increase serotonin release in certain brain regions, which can lead to changes in mood and perception. (4,5-dimethoxy-2-nitrobenzyl)(4-fluoro-2-methylphenyl)amine has also been shown to alter neuronal activity in the prefrontal cortex, which is involved in higher cognitive functions such as decision-making and working memory.
実験室実験の利点と制限
One advantage of using (4,5-dimethoxy-2-nitrobenzyl)(4-fluoro-2-methylphenyl)amine in lab experiments is its high affinity and selectivity for the 5-HT2A receptors, which allows for accurate and reliable measurements of receptor density and distribution. However, (4,5-dimethoxy-2-nitrobenzyl)(4-fluoro-2-methylphenyl)amine has a short half-life, which limits its use in longitudinal studies. Additionally, the synthesis of (4,5-dimethoxy-2-nitrobenzyl)(4-fluoro-2-methylphenyl)amine requires specialized equipment and expertise, which can be a limitation for some research labs.
将来の方向性
For (4,5-dimethoxy-2-nitrobenzyl)(4-fluoro-2-methylphenyl)amine research include further studies on its potential therapeutic applications for psychiatric disorders such as depression and schizophrenia. Additionally, the development of new radioligands with longer half-lives and improved selectivity for the 5-HT2A receptors could expand the use of (4,5-dimethoxy-2-nitrobenzyl)(4-fluoro-2-methylphenyl)amine in neuroscience research. Finally, studies on the effects of (4,5-dimethoxy-2-nitrobenzyl)(4-fluoro-2-methylphenyl)amine on other neurotransmitter systems, such as dopamine and glutamate, could provide new insights into its mechanism of action and potential applications.
合成法
The synthesis of (4,5-dimethoxy-2-nitrobenzyl)(4-fluoro-2-methylphenyl)amine requires a series of chemical reactions that involve the use of various reagents and solvents. The starting material for the synthesis is 4-fluoro-2-methylphenol, which is reacted with sodium hydroxide and methyl iodide to form 4-fluoro-2-methoxytoluene. This intermediate product is then reacted with 4,5-dimethoxy-2-nitrobenzyl chloride in the presence of a base to form (4,5-dimethoxy-2-nitrobenzyl)(4-fluoro-2-methylphenyl)amine.
科学的研究の応用
(4,5-dimethoxy-2-nitrobenzyl)(4-fluoro-2-methylphenyl)amine has shown potential applications in the field of neuroscience as a research tool for studying the serotonin system in the brain. Specifically, (4,5-dimethoxy-2-nitrobenzyl)(4-fluoro-2-methylphenyl)amine has been used as a radioligand for serotonin 5-HT2A receptors, which are involved in various physiological processes such as mood regulation, perception, and cognition. (4,5-dimethoxy-2-nitrobenzyl)(4-fluoro-2-methylphenyl)amine has also been used to study the distribution and density of 5-HT2A receptors in the brain, as well as their role in psychiatric disorders such as schizophrenia and depression.
特性
IUPAC Name |
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-fluoro-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4/c1-10-6-12(17)4-5-13(10)18-9-11-7-15(22-2)16(23-3)8-14(11)19(20)21/h4-8,18H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBNDHJZAPARFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NCC2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethoxy-2-nitrobenzyl)-4-fluoro-2-methylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5880696.png)

![N-(3,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5880706.png)

![N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]butanamide](/img/structure/B5880718.png)
![4-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880725.png)
![4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5880727.png)

![1-{4-amino-2-[(4-ethoxyphenyl)amino]-1,3-thiazol-5-yl}-2,2-dimethyl-1-propanone](/img/structure/B5880745.png)




![4-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5880768.png)